molecular formula C23H16BrF3N2S B2585481 1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 861209-35-0

1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2585481
CAS No.: 861209-35-0
M. Wt: 489.35
InChI Key: PCLSEXSALAEIDS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS 861209-35-0) is a specialized chemical compound with molecular formula C₂₃H₁₆BrF₃N₂S and molecular weight 497.36 g/mol . This complex organic molecule features a cyclopenta[c]pyridine core structure substituted with a 4-bromophenyl group at position 1, a {[3-(trifluoromethyl)benzyl]sulfanyl} moiety at position 3, and a nitrile group at position 4, creating a multifunctional scaffold with significant potential in medicinal chemistry and drug discovery research. The compound's structural complexity is reflected in its high topological polar surface area of approximately 62 Ų and molecular complexity rating of 628 . The presence of both bromophenyl and trifluoromethylphenyl components in a single molecular framework makes this compound particularly valuable for pharmaceutical research, especially in the development of enzyme inhibitors and targeted therapeutics. Compounds with trifluoromethyl groups have demonstrated enhanced metabolic stability and membrane permeability in drug discovery applications . The strategic incorporation of bromine and sulfur atoms provides versatile handles for further synthetic modification through cross-coupling reactions and nucleophilic substitutions, enabling researchers to create diverse analog libraries for structure-activity relationship studies. This chemical is provided exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in accordance with institutional chemical hygiene plans.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrF3N2S/c24-17-9-7-15(8-10-17)21-19-6-2-5-18(19)20(12-28)22(29-21)30-13-14-3-1-4-16(11-14)23(25,26)27/h1,3-4,7-11H,2,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLSEXSALAEIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a novel synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A bromophenyl group, which may enhance lipophilicity and biological interactions.
  • A trifluoromethyl moiety that is known to influence metabolic stability and bioactivity.
  • A sulfanyl group that may play a role in redox reactions within biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • Similar compounds with pyridine and sulfanyl groups have shown significant anticancer properties. For instance, thiosemicarbazones exhibit anticancer effects through apoptosis induction in various cancer cell lines .
    • The compound's structure suggests potential inhibition of key signaling pathways involved in cancer proliferation.
  • Enzyme Inhibition :
    • Compounds featuring trifluoromethyl and sulfonyl groups have been reported to inhibit various enzymes, including those involved in cancer metabolism . This inhibition could lead to decreased tumor growth and enhanced apoptosis.
  • Receptor Modulation :
    • The presence of the bromophenyl group may allow for interaction with specific receptors, potentially modulating their activity. This is supported by studies on similar structures that act as selective inhibitors for growth factor receptors .

Research Findings and Case Studies

A review of the literature reveals several studies relevant to the biological activity of related compounds:

StudyFindings
Bender et al. (2009)Investigated the anticancer activity of pyridine derivatives; indicated that modifications in the structure significantly affect biological outcomes .
PMC Article (2013)Showed that phenyl-substituted compounds can act as potent inhibitors for receptor tyrosine kinases, suggesting similar potential for the examined compound .
DrugBank AnalysisHighlighted the importance of trifluoromethyl groups in enhancing the pharmacokinetic properties of drug candidates .

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that derivatives of compounds similar to 1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exhibit antiviral properties. For instance, some synthesized products were tested for their efficacy against the H5N1 avian influenza virus, showing promising results in inhibiting viral replication and reducing cytopathic effects on infected cells .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Studies indicate that structural analogs can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The presence of bromine and trifluoromethyl groups enhances the compound's biological activity by increasing lipophilicity and modulating receptor interactions.

Inhibition of Phospholipase A2

Another significant application is in the inhibition of cytosolic phospholipase A2 (cPLA2), which is implicated in inflammatory processes and various diseases such as asthma and atherosclerosis. Compounds similar to this one have been shown to effectively inhibit cPLA2 activity, providing a potential therapeutic pathway for treating inflammatory conditions .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives from the target compound and their subsequent testing against H5N1. The results indicated that certain derivatives had an EC50 value significantly lower than that of standard antiviral agents, suggesting enhanced efficacy .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several analogs and evaluated their cytotoxic effects on breast cancer cell lines. The study found that specific modifications to the structure led to increased apoptosis rates compared to untreated controls, indicating potential for development as an anticancer agent .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile Cyclopenta[c]pyridine 4-bromophenyl, 3-(trifluoromethyl)benzyl sulfanyl, carbonitrile C₂₃H₁₅BrF₃N₂S 503.35 High lipophilicity due to trifluoromethyl and sulfur-containing substituents
3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile Thieno[2,3-b]pyridine 4-bromophenyl, hydroxyl, oxo, carbonitrile C₁₄H₇BrN₂O₂S 347.19 Thieno ring with polar hydroxyl/oxo groups; lower molecular weight
4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine 4-bromophenyl, methyl, phenyl, oxo, carbonitrile C₂₀H₁₆BrN₅O 430.28 Pyrazolo ring with aromatic phenyl and methyl groups; moderate lipophilicity
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine 4-fluorophenyl, butylamino, oxo, p-tolyl, carbonitrile C₂₂H₂₁FN₆O 404.45 Fluorophenyl and alkylamino chain; balanced polarity

Key Comparative Insights

Core Structure Variations

  • Thieno[2,3-b]pyridine : The sulfur-containing heterocycle may improve π-stacking interactions but reduces solubility due to hydrophobic thiophene.
  • Pyrazolo-pyridines/pyrimidines : These cores offer hydrogen-bonding sites (e.g., pyrazole N-H) but lack the steric bulk of the cyclopenta[c]pyridine system.

Substituent Effects

  • Hydroxyl/Oxo Groups : Polar substituents in the thieno-pyridine derivative lower logP (~1.8), enhancing solubility but reducing cell penetration.
  • Fluorophenyl vs. Bromophenyl : Fluorine in provides electron-withdrawing effects without the steric bulk of bromine, possibly altering binding kinetics.

Molecular Weight and Bioavailability

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